{1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanol
Overview
Description
{1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanol is a chemical compound that features a trifluoromethyl group attached to a thiadiazole ring, which is further connected to a piperidine ring with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanol typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable precursor with sulfur and nitrogen sources under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with Piperidine: The thiadiazole derivative is then coupled with a piperidine derivative under basic conditions to form the desired piperidine-thiadiazole intermediate.
Addition of Methanol Group: Finally, the methanol group is introduced through a nucleophilic substitution reaction, typically using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the thiadiazole ring or the piperidine ring, leading to various reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanol group, to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or carboxylates can be used under basic conditions.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Reduced forms of the thiadiazole or piperidine rings.
Substitution: Ethers or esters derived from the methanol group.
Scientific Research Applications
Chemistry
In chemistry, {1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group and thiadiazole ring are known to enhance binding affinity to certain enzymes and receptors, potentially leading to inhibition or modulation of their activity. The piperidine ring and methanol group contribute to the overall molecular stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
{1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}ethanol: Similar structure but with an ethanol group instead of methanol.
{1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}amine: Similar structure but with an amine group instead of methanol.
{1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}acetate: Similar structure but with an acetate group instead of methanol.
Uniqueness
The uniqueness of {1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanol lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methanol group provides a site for further chemical modifications.
Properties
IUPAC Name |
[1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3OS/c10-9(11,12)7-13-14-8(17-7)15-3-1-6(5-16)2-4-15/h6,16H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWVRRCJOZZJLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NN=C(S2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656462 | |
Record name | {1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950603-36-8 | |
Record name | 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=950603-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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